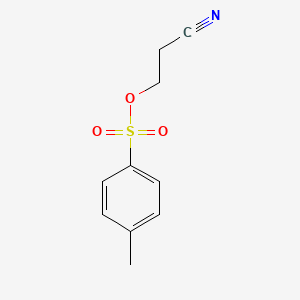
1,4-Dibromocyclohexane
概要
説明
1,4-Dibromocyclohexane is a chemical compound with the molecular formula C6H10Br2 . Its molecular weight is 241.952 . It is also known by other names such as Cyclohexane, 1,4-dibromo-, and its CAS Registry Number is 35076-92-7 .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromocyclohexane can be represented as a cyclohexane ring with two bromine atoms attached at the 1 and 4 positions . The structure is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
1,4-Dibromocyclohexane has a density of 1.8±0.1 g/cm3, a boiling point of 224.9±15.0 °C at 760 mmHg, and a flash point of 95.1±19.6 °C . It has a molar refractivity of 43.2±0.3 cm3, and its polarizability is 17.1±0.5 10-24 cm3 .
科学的研究の応用
Brominated Flame Retardants
1,4-Dibromocyclohexane is noted for its role in the family of novel brominated flame retardants (NBFRs). These compounds are increasingly used due to their effectiveness in reducing flammability in various materials. However, there are concerns about their environmental fate and toxicity, necessitating further research. For instance, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, a variant of 1,4-Dibromocyclohexane, is used primarily as an additive flame retardant. Its presence in the environment and its potential impacts, especially in the Arctic ecosystem, have been a subject of study (Zuiderveen, Slootweg, & de Boer, 2020) (Tomy et al., 2008).
Chemical Structure and Stability
The chemical structure and thermal stabilities of 1,4-Dibromocyclohexane isomers have been characterized, revealing their sensitivity to heat and potential for interconversion at higher temperatures. This understanding is crucial for assessing their behavior under different environmental conditions (Arsenault et al., 2008).
Catalysis and Chemical Reactions
1,4-Dibromocyclohexane has been studied in the context of catalysis. For example, its dehalogenation catalyzed by cobaloximes has been explored, which is significant for understanding and improving catalytic processes in organic chemistry (Pizarro et al., 2022).
Environmental Impact and Toxicokinetics
The environmental impact and toxicokinetics of compounds related to 1,4-Dibromocyclohexane, such as tetrabromoethylcyclohexane (TBECH), have been a focus of research. Studies on juvenile brown trout revealed how these compounds behave in aquatic organisms, providing insights into their potential environmental and biological effects (Gemmill et al., 2011).
Conformational Studies
Research on the conformational preferences of 1,4-Dibromocyclohexane and related compounds contributes to a deeper understanding of molecular dynamics and structure in organic chemistry. Such studies are crucial for the development of new synthetic methods and materials (Bain et al., 2011).
Safety and Hazards
作用機序
. .
Mode of Action
The compound interacts with its targets through a process known as electrophilic addition . In this process, the bromine atoms in 1,4-Dibromocyclohexane are polarized by the approaching pi bond in the alkene . This polarization leads to the formation of a bromonium ion, which is then attacked by a bromide ion formed in a nearby reaction . The result is the addition of bromine atoms across the double bond .
Result of Action
The primary result of 1,4-Dibromocyclohexane’s action is the addition of bromine atoms across carbon-carbon double bonds . This can lead to significant changes in the structure and properties of the target molecules, potentially altering their function at the molecular and cellular levels.
特性
IUPAC Name |
1,4-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGWDQLKYPDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067888 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromocyclohexane | |
CAS RN |
35076-92-7, 13618-83-2 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the conformational behavior of 1,4-dibromocyclohexane?
A1: Research indicates that trans-1,4-dibromocyclohexane exists predominantly in a chair conformation with the bromine atoms occupying equatorial positions. This conformation minimizes steric hindrance between the bulky bromine atoms and the cyclohexane ring. [, , ] Studies employing vibrational spectroscopy, including Raman and infrared, have provided insights into the vibrational modes associated with this specific conformation. [, ]
Q2: How does temperature affect the nuclear quadrupole resonance (NQR) frequencies in 1,4-dibromocyclohexane?
A2: Studies investigating the temperature dependence of NQR frequencies in 1,4-dibromocyclohexane reveal a decrease in frequencies with increasing temperature. [] This observation is consistent with Bayer's theory, which links NQR frequency shifts to molecular motions, specifically torsional vibrations, within the crystal lattice. The calculated torsional frequencies, derived from experimental NQR data and calculated moments of inertia, also decrease with increasing temperature. [] This trend aligns with observations from Raman studies on various molecules in crystalline states. []
Q3: Are there differences in the NQR behavior between the cis and trans isomers of 1,4-dibromocyclohexane?
A3: Yes, the cis and trans isomers of 1,4-dibromocyclohexane exhibit distinct NQR behaviors. At 77K, cis-1,4-dibromocyclohexane displays two distinct resonance lines, suggesting different chemical environments for the two bromine atoms. [] Based on the calculated torsional frequencies, the higher frequency line is attributed to the bromine atom in the equatorial position. [] Interestingly, the resonance lines in trans-1,4-dibromocyclohexane fade out at temperatures significantly lower than its melting point, a phenomenon not observed in the cis isomer. [] This suggests differences in the molecular dynamics and potentially intermolecular interactions between the two isomers in the solid state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




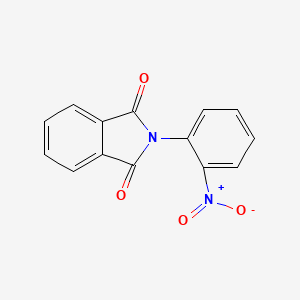
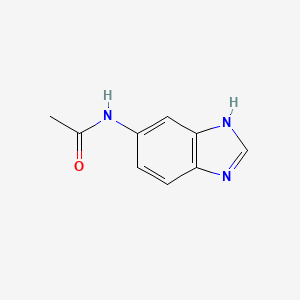
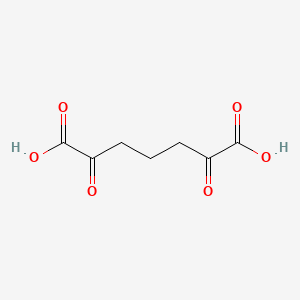
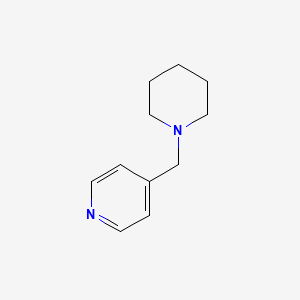
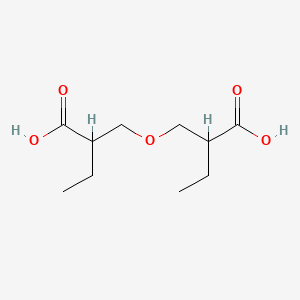

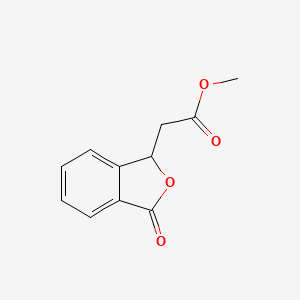

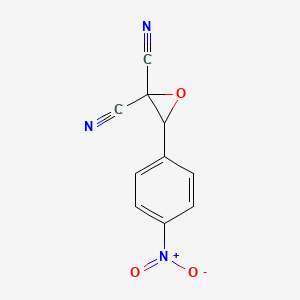
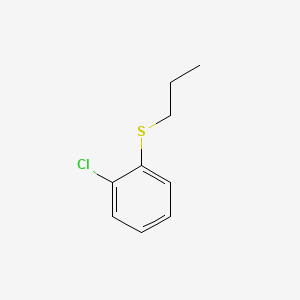
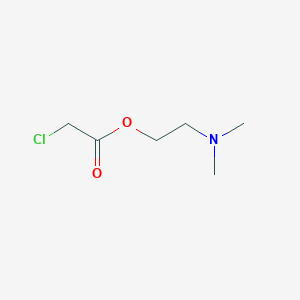
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
